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Introduction

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine

kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small

cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance

mutation.[1][2] Understanding the direct interaction of Osimertinib with its intended target,

EGFR, as well as its broader effects on cellular signaling pathways and potential off-targets is

crucial for optimizing its therapeutic use and overcoming resistance. Mass spectrometry (MS)-

based proteomics has emerged as a powerful suite of technologies to comprehensively assess

drug-target engagement, elucidate mechanisms of action, and identify biomarkers of response

and resistance.[3][4]

This document provides detailed application notes and protocols for utilizing various MS-based

proteomics strategies to study the target engagement of Osimertinib dimesylate. These

methodologies include phosphoproteomics for analyzing signaling pathway modulation,

chemical proteomics for identifying direct and off-targets, and the Cellular Thermal Shift Assay

(CETSA) for confirming target binding in a cellular context.
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I. On-Target Engagement and Signaling Pathway
Analysis: Phosphoproteomics
Phosphoproteomics is a key tool for investigating the functional consequences of EGFR

inhibition by Osimertinib. By quantifying changes in protein phosphorylation, researchers can

map the downstream signaling cascades affected by the drug, confirming on-target activity and

identifying potential resistance mechanisms.[5][6][7]

Quantitative Phosphoproteomics Data Summary
The following tables summarize representative quantitative phosphoproteomics data from

studies investigating the effects of Osimertinib on NSCLC cell lines.

Table 1: Significantly Altered Phosphorylation Sites in EGFR Signaling Pathway Upon

Osimertinib Treatment

Protein Phosphosite
Fold Change
(Osimertinib vs.
Control)

Putative Function

EGFR Y1068 -3.5
Grb2 binding, MAPK

pathway activation

EGFR Y1173 -4.2

Shc/Grb2 binding,

PI3K/AKT pathway

activation

GAB1 Y373 -2.8
PI3K/AKT pathway

activation

mTOR S2481 -2.1
mTORC1 activity,

protein synthesis

BRAF S365 +1.8
Inhibitory

phosphorylation

Data is representative and compiled from multiple sources for illustrative purposes.[8]

Table 2: Upregulated Phosphoproteins in Osimertinib-Resistant Cells
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Protein
Phosphorylation
Site

Fold Change
(Resistant vs.
Sensitive)

Potential Role in
Resistance

FAK Multiple +2.5

Activation of

alternative survival

pathways

Src Multiple +2.2

Activation of

alternative survival

pathways

PAK2 Multiple +2.0
β-catenin signaling,

cancer stemness

β-catenin S552 +1.8
Increased stability and

activation

Data is representative and compiled from multiple sources for illustrative purposes.[7][9]

Signaling Pathway Diagram
The following diagram illustrates the EGFR signaling pathway and the points of inhibition by

Osimertinib.
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Caption: EGFR signaling pathway inhibited by Osimertinib.
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Experimental Protocol: Quantitative Phosphoproteomics
(DIA-MS)
This protocol outlines a general workflow for data-independent acquisition mass spectrometry

(DIA-MS) to analyze phosphoproteome changes in response to Osimertinib.[8]

1. Cell Culture and Treatment:

Culture NSCLC cells (e.g., PC-9, H1975) to 70-80% confluency.

Treat cells with Osimertinib dimesylate at the desired concentration and time points (e.g.,

100 nM for 6 hours). Include a vehicle control (e.g., DMSO).

Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.

2. Protein Extraction and Digestion:

Lyse cell pellets in a urea-based lysis buffer supplemented with phosphatase and protease

inhibitors.

Determine protein concentration using a BCA assay.

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with

iodoacetamide (IAA).

Digest proteins with Trypsin/Lys-C overnight at 37°C.

3. Phosphopeptide Enrichment:

Acidify the peptide solution with trifluoroacetic acid (TFA).

Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

Elute and dry the peptides.

Enrich for phosphopeptides using a Fe-IMAC (Immobilized Metal Affinity Chromatography)

kit according to the manufacturer's instructions.
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4. LC-MS/MS Analysis (DIA-MS):

Resuspend the enriched phosphopeptides in a suitable solvent for LC-MS/MS.

Analyze the samples on a high-resolution mass spectrometer (e.g., Q Exactive HF) coupled

to a nano-flow HPLC system.

Acquire data in DIA mode, using a method with predefined precursor isolation windows.

5. Data Analysis:

Process the raw DIA-MS data using specialized software (e.g., Spectronaut, DIA-NN).

Use a spectral library generated from data-dependent acquisition (DDA) of a representative

sample pool to identify and quantify phosphopeptides.

Perform statistical analysis to identify significantly regulated phosphosites between

Osimertinib-treated and control samples.

II. Off-Target Profiling: Chemical Proteomics
Chemical proteomics methods, such as activity-based protein profiling (ABPP), are employed

to identify the direct and off-target proteins of covalent inhibitors like Osimertinib. This is crucial

for understanding the drug's full spectrum of biological activity and potential side effects.[10]

Quantitative Off-Target Data Summary
Table 3: Potential Off-Targets of Osimertinib Identified by Chemical Proteomics
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Protein Protein Family Cellular Location
Potential
Implication

CTSC Cysteine Protease Lysosome
Immune-related serine

protease activation

CTSH Cysteine Protease Lysosome Protein processing

CTSL1 Cysteine Protease Lysosome Protein degradation

IFI30 Thiol Reductase Lysosome Antigen processing

JAK3 Kinase Cytoplasm Immune signaling

SRC Kinase Cytoplasm
Cell growth and

survival

Data is representative and compiled from multiple sources for illustrative purposes.[10][11]

Experimental Workflow Diagram
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Caption: Chemical proteomics workflow for off-target ID.
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Experimental Protocol: Activity-Based Protein Profiling
(ABPP)
This protocol provides a general workflow for identifying covalent targets of Osimertinib using a

competitive ABPP approach.

1. Cell Treatment and Lysis:

Treat NSCLC cells with Osimertinib or vehicle (DMSO) for a specified time.

Lyse the cells in a suitable buffer (e.g., PBS) by sonication.

2. Competitive Labeling:

Treat the proteomes with a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-

alkyne) to label cysteines not occupied by Osimertinib.

3. Biotinylation and Enrichment:

Perform a click chemistry reaction to attach a biotin tag to the alkyne-modified proteins.

Enrich the biotinylated proteins using streptavidin-coated beads.

4. Protein Digestion and MS Analysis:

Wash the beads extensively to remove non-specifically bound proteins.

Perform on-bead digestion of the enriched proteins using trypsin.

Analyze the resulting peptides by LC-MS/MS.

5. Data Analysis:

Identify and quantify the enriched proteins.

Proteins that show reduced abundance in the Osimertinib-treated sample compared to the

control are considered potential targets.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


III. Target Engagement Confirmation: Cellular
Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a

cellular environment. The principle is that a protein becomes more thermally stable upon ligand

binding.[12][13]

CETSA Workflow Diagram
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Caption: CETSA experimental workflow.
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Experimental Protocol: CETSA Coupled with Mass
Spectrometry
This protocol describes a CETSA experiment with a proteome-wide readout using mass

spectrometry.[14]

1. Cell Treatment:

Treat intact cells with Osimertinib or vehicle control.

2. Thermal Challenge:

Aliquot the cell suspensions into PCR tubes.

Heat the samples to a range of different temperatures (e.g., 40-70°C) for a short duration

(e.g., 3 minutes) using a thermal cycler.

Cool the samples to room temperature.

3. Protein Extraction:

Lyse the cells by freeze-thaw cycles.

Separate the soluble fraction (containing non-denatured proteins) from the precipitated

aggregates by ultracentrifugation.

4. Sample Preparation for MS:

Collect the supernatant.

Prepare the protein samples for MS analysis as described in the phosphoproteomics

protocol (reduction, alkylation, and digestion).

Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantification.

5. LC-MS/MS Analysis:

Combine the labeled peptide samples and analyze by LC-MS/MS.
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6. Data Analysis:

Identify and quantify the relative abundance of each protein at each temperature.

Plot the relative protein abundance as a function of temperature to generate "melting

curves."

A shift in the melting curve to a higher temperature for a protein in the Osimertinib-treated

sample indicates direct target engagement.

Conclusion
Mass spectrometry-based proteomics provides a multifaceted and powerful approach to

comprehensively characterize the target engagement of Osimertinib dimesylate. By

employing techniques such as phosphoproteomics, chemical proteomics, and CETSA,

researchers can gain deep insights into the drug's on-target efficacy, downstream signaling

effects, and off-target profile. The detailed protocols and data presented in this application note

serve as a guide for scientists in academic and industrial settings to design and execute robust

experiments to further our understanding of this important anti-cancer therapeutic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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